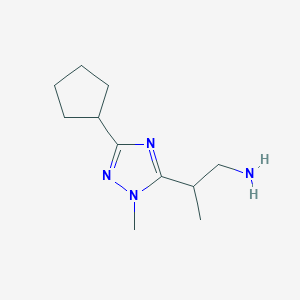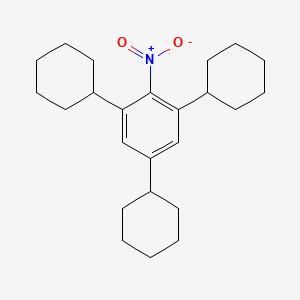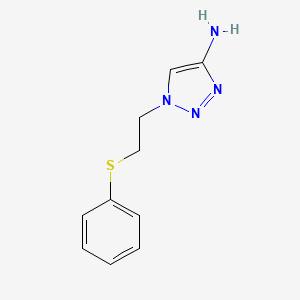
1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a phenylthioethyl group attached to the triazole ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenylthioethyl Intermediate: This step involves the reaction of phenylthiol with an appropriate alkyl halide to form the phenylthioethyl intermediate.
Cycloaddition Reaction: The phenylthioethyl intermediate undergoes a cycloaddition reaction with an azide compound to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes and proteins, potentially inhibiting their function. The triazole ring can also interact with nucleic acids, affecting cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules.
類似化合物との比較
Similar Compounds
- 1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazole
- 1-(2-(Phenylthio)ethyl)-1h-1,2,4-triazole
- 1-(2-(Phenylthio)ethyl)-1h-1,3,4-triazole
Uniqueness
1-(2-(Phenylthio)ethyl)-1h-1,2,3-triazol-4-amine is unique due to the specific positioning of the amine group on the triazole ring. This positioning can significantly affect its chemical reactivity and biological activity compared to other similar compounds. The presence of the phenylthio group also imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.
特性
分子式 |
C10H12N4S |
|---|---|
分子量 |
220.30 g/mol |
IUPAC名 |
1-(2-phenylsulfanylethyl)triazol-4-amine |
InChI |
InChI=1S/C10H12N4S/c11-10-8-14(13-12-10)6-7-15-9-4-2-1-3-5-9/h1-5,8H,6-7,11H2 |
InChIキー |
REVBXNKSGLQDHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SCCN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-((4'-Phenoxy-[1,1'-biphenyl]-4-yl)oxy)phenyl)boronic acid](/img/structure/B13641072.png)
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-methanol](/img/structure/B13641080.png)
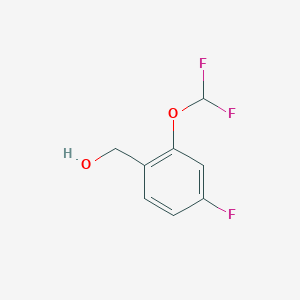
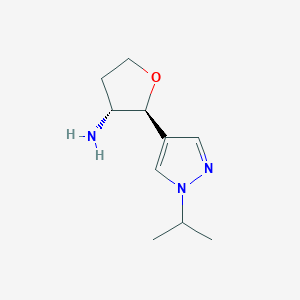
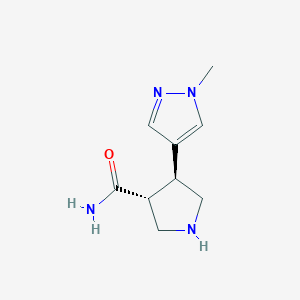
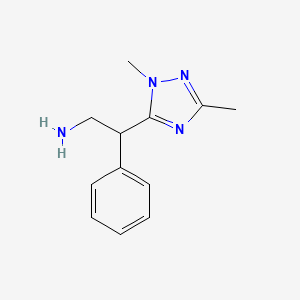
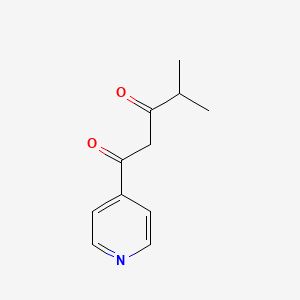
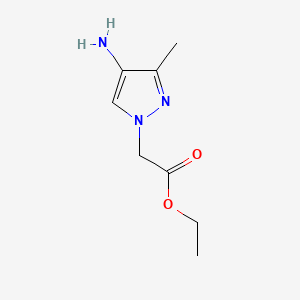
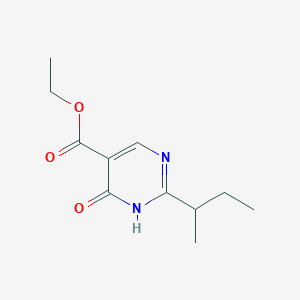
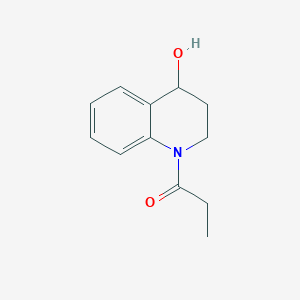
![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B13641138.png)
![tert-Butyl (3aS,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B13641146.png)
